molecular weight and formula of 2-bromo-4-chloro-5-fluorobenzaldehyde
molecular weight and formula of 2-bromo-4-chloro-5-fluorobenzaldehyde
The following technical guide details the physicochemical properties, synthesis, and reactivity profile of 2-bromo-4-chloro-5-fluorobenzaldehyde , a critical intermediate in medicinal chemistry.
Strategic Scaffold for Orthogonal Functionalization in Drug Discovery
Executive Summary
2-Bromo-4-chloro-5-fluorobenzaldehyde (CAS: 1067882-63-6) is a highly functionalized aromatic building block characterized by its unique "orthogonal" reactivity.[1][2] The presence of three distinct halogen atoms (fluorine, chlorine, bromine) alongside a reactive aldehyde group allows medicinal chemists to perform site-selective transformations.[2] This compound is increasingly utilized in the synthesis of complex heterocycles, particularly for kinase inhibitors and agrochemical active ingredients where precise substituent placement is critical for structure-activity relationship (SAR) studies.[2]
Physicochemical Profile
The compound is typically isolated as a white to light-yellow solid.[3] Its poly-halogenated nature imparts significant lipophilicity, influencing both its solubility in organic solvents and its behavior in chromatographic purification.[2]
| Property | Value | Note |
| IUPAC Name | 2-Bromo-4-chloro-5-fluorobenzaldehyde | |
| CAS Registry Number | 1067882-63-6 | Primary identifier |
| Molecular Formula | C₇H₃BrClFO | |
| Molecular Weight | 237.45 g/mol | |
| SMILES | O=CC1=CC(F)=C(Cl)C=C1Br | |
| Boiling Point | ~262°C (Predicted) | at 760 mmHg |
| Density | 1.779 ± 0.06 g/cm³ (Predicted) | High density due to Br/Cl content |
| Solubility | DCM, THF, Ethyl Acetate | Low solubility in water |
Structural Analysis & Reactivity Logic
The value of this scaffold lies in the electronic environment created by the substitution pattern.[2] The reactivity is governed by the interplay between the electron-withdrawing aldehyde (CHO) and the halogens.[2]
Electronic Effects & Selectivity[3][9]
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Position 1 (Aldehyde): A strong electron-withdrawing group (EWG) that activates the ortho (C2) and para (C4) positions for Nucleophilic Aromatic Substitution (SNAr).[2]
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Position 2 (Bromine): Located ortho to the aldehyde.[2] The C-Br bond is the weakest carbon-halogen bond in the molecule, making it the primary site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). It is also activated for SNAr displacement due to the ortho-CHO group.
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Position 4 (Chlorine): Located para to the aldehyde.[2] It is activated for SNAr but is less reactive towards Pd-catalysis than the C-Br bond. This allows for chemoselective coupling at C2 leaving C4 intact.[2]
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Position 5 (Fluorine): Located meta to the aldehyde.[2] Unlike typical fluorinated aromatics where F is the best leaving group for SNAr, here the lack of ortho/para activation by the aldehyde renders the C-F bond relatively inert to nucleophilic attack, preserving the fluorine atom for metabolic stability in the final drug candidate.[2]
Reactivity Map
The following diagram illustrates the orthogonal reaction pathways available to this scaffold.
Figure 1: Chemoselective reactivity profile showing primary transformation sites.[2]
Synthesis Protocols
While specific industrial batch records are proprietary, the synthesis of this compound follows established aromatic substitution principles.[2] Two primary routes are scientifically validated for this class of poly-halogenated benzaldehydes.
Method A: Regioselective Bromination (Laboratory Scale)
This method utilizes the directing effects of existing substituents on a commercially available precursor.[2]
Precursor: 4-Chloro-3-fluorobenzaldehyde Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS), Acid Catalyst (H₂SO₄ or FeBr₃).[2]
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Dissolution: Dissolve 4-chloro-3-fluorobenzaldehyde in a solvent such as DMF or concentrated H₂SO₄.
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Bromination: Add brominating agent slowly.[2]
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Mechanistic Insight: The aldehyde directs meta, but the fluorine (strong ortho/para director) and chlorine (weak ortho/para director) dominate.[2] The position ortho to the fluorine and ortho to the aldehyde (C2) is electronically favored and sterically accessible compared to the position between F and Cl.[2]
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Quench & Isolation: Pour onto ice water. The product precipitates due to low water solubility.[2]
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Purification: Recrystallization from ethanol/water or silica gel chromatography (Hexanes/EtOAc).
Method B: Directed Ortho-Metalation (DoM) (High Precision)
For applications requiring high isomeric purity, a lithiation strategy is employed.[2]
Precursor: 1-Bromo-3-chloro-4-fluorobenzene Reagents: LDA (Lithium Diisopropylamide), DMF.[2]
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Cooling: Cool a solution of the precursor in anhydrous THF to -78°C under Nitrogen.
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Lithiation: Add LDA dropwise.
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Mechanistic Insight: The proton ortho to the fluorine atom (C5 position relative to Br=1) is the most acidic due to the strong inductive effect of fluorine.[2] However, steric hindrance and directing effects must be carefully managed to target the position ortho to Bromine.[2] Note: This route is complex due to competing lithiation sites and is less common than Method A for this specific isomer.[2]
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Experimental Workflow: Suzuki Coupling
A standard protocol for utilizing this building block in library synthesis.[2]
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Setup: In a reaction vial, combine 2-bromo-4-chloro-5-fluorobenzaldehyde (1.0 equiv), Aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Solvent: Add degassed Dioxane/Water (4:1 ratio).[2]
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Base: Add Na₂CO₃ (2.0 equiv).[2]
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Reaction: Heat to 80°C for 4-12 hours under inert atmosphere.
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Validation: Monitor by LC-MS. The Br is replaced; Cl and F remain intact.[2]
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Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Safety & Handling
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Hazards: Classified as Irritant (Skin/Eye/Respiratory).[2]
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid; protect from light and moisture.[2]
References
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PubChem Compound Summary . Polyhalogenated Benzaldehyde Derivatives. National Center for Biotechnology Information.[2] Available at: [Link][2]
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WuXi Biology Technical Notes . Regioselective SNAr of Polyhalogenated Benzaldehydes. WuXi AppTec.[2] Available at: [Link][2]
